Cas no 2229645-30-9 (3-(2-methylpyridin-3-yl)prop-2-en-1-ol)

3-(2-Methylpyridin-3-yl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, featuring a pyridine core with a 2-methyl substituent and a propenol side chain. Its conjugated structure and functional groups make it valuable for constructing complex heterocyclic compounds, particularly in pharmaceutical and agrochemical applications. The presence of both a pyridine ring and an allylic alcohol moiety offers multiple reactive sites for further derivatization, enabling selective modifications such as oxidation, reduction, or cross-coupling reactions. This compound’s stability and well-defined reactivity profile enhance its utility in medicinal chemistry, where it serves as a precursor for bioactive molecules. Its synthetic flexibility and structural features make it a practical choice for researchers developing targeted molecular frameworks.
3-(2-methylpyridin-3-yl)prop-2-en-1-ol structure
2229645-30-9 structure
Product name:3-(2-methylpyridin-3-yl)prop-2-en-1-ol
CAS No:2229645-30-9
MF:C9H11NO
Molecular Weight:149.189742326736
CID:6235576
PubChem ID:165723332

3-(2-methylpyridin-3-yl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-methylpyridin-3-yl)prop-2-en-1-ol
    • 2229645-30-9
    • EN300-1759170
    • インチ: 1S/C9H11NO/c1-8-9(5-3-7-11)4-2-6-10-8/h2-6,11H,7H2,1H3/b5-3+
    • InChIKey: TWXUKTCCETVPIS-HWKANZROSA-N
    • SMILES: OC/C=C/C1=CC=CN=C1C

計算された属性

  • 精确分子量: 149.084063974g/mol
  • 同位素质量: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 33.1Ų

3-(2-methylpyridin-3-yl)prop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1759170-10.0g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
10g
$4606.0 2023-06-03
Enamine
EN300-1759170-5.0g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
5g
$3105.0 2023-06-03
Enamine
EN300-1759170-2.5g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
2.5g
$2100.0 2023-09-20
Enamine
EN300-1759170-0.05g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
0.05g
$900.0 2023-09-20
Enamine
EN300-1759170-0.5g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
0.5g
$1027.0 2023-09-20
Enamine
EN300-1759170-1.0g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
1g
$1070.0 2023-06-03
Enamine
EN300-1759170-0.1g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
0.1g
$943.0 2023-09-20
Enamine
EN300-1759170-1g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
1g
$1070.0 2023-09-20
Enamine
EN300-1759170-10g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
10g
$4606.0 2023-09-20
Enamine
EN300-1759170-0.25g
3-(2-methylpyridin-3-yl)prop-2-en-1-ol
2229645-30-9
0.25g
$985.0 2023-09-20

3-(2-methylpyridin-3-yl)prop-2-en-1-ol 関連文献

3-(2-methylpyridin-3-yl)prop-2-en-1-olに関する追加情報

Research Briefing on 3-(2-methylpyridin-3-yl)prop-2-en-1-ol (CAS: 2229645-30-9) in Chemical Biology and Pharmaceutical Applications

3-(2-methylpyridin-3-yl)prop-2-en-1-ol (CAS: 2229645-30-9) is a structurally unique compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyridine and propenol functional groups, exhibits promising potential as a building block for drug discovery and as a modulator of biological pathways. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for further development in therapeutic applications.

The synthesis of 3-(2-methylpyridin-3-yl)prop-2-en-1-ol has been optimized through modern organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and selective oxidation methods. Researchers have reported high yields and purity, which are critical for its application in drug development. The compound's stability under physiological conditions has also been investigated, with findings suggesting its suitability for in vivo studies.

In terms of biological activity, preliminary studies indicate that 3-(2-methylpyridin-3-yl)prop-2-en-1-ol interacts with specific protein targets involved in inflammatory and oncogenic pathways. For instance, it has shown inhibitory effects on kinases such as JAK2 and PI3K, which are implicated in cancer and autoimmune diseases. These findings are supported by in vitro assays and molecular docking simulations, which highlight its binding affinity and selectivity.

Further research has explored the compound's potential as a precursor for more complex molecules. Derivatives of 3-(2-methylpyridin-3-yl)prop-2-en-1-ol have been synthesized and evaluated for enhanced pharmacokinetic properties, including improved bioavailability and reduced toxicity. These derivatives are being tested in preclinical models to assess their efficacy and safety profiles.

The therapeutic potential of 3-(2-methylpyridin-3-yl)prop-2-en-1-ol extends beyond its direct biological effects. Its role in prodrug design and targeted drug delivery systems is also under investigation. For example, conjugation with nanoparticles or antibodies could enable site-specific action, minimizing off-target effects and improving therapeutic outcomes.

In conclusion, 3-(2-methylpyridin-3-yl)prop-2-en-1-ol (CAS: 2229645-30-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthesis, biological activity, and potential applications in drug development warrant further exploration. Future studies should focus on advancing its preclinical evaluation and optimizing its derivatives for clinical translation.

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